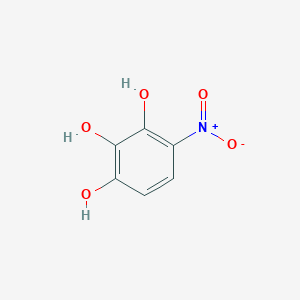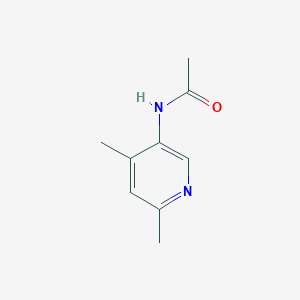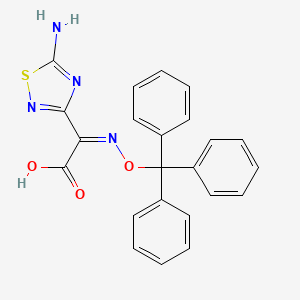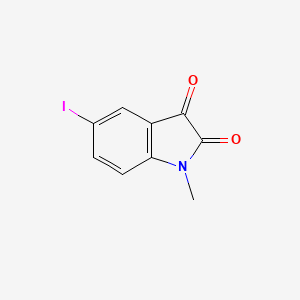
4-Nitropyrogallol
Descripción general
Descripción
4-Nitropyrogallol (4-NPG) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitrophenol derivative of pyrogallol and is commonly used as a reagent in organic synthesis. 4-NPG is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in various fields of research.
Aplicaciones Científicas De Investigación
Chemical Synthesis
- Preparation of Derivatives : 4-Nitropyrogallol serves as a precursor for various chemical compounds. Kampouris (1971) studied the mononitration of pyrogallol and its derivatives, leading to the production of 4-nitropyrogallol and its various forms like methyl ethers, acetates, and benzenesulphonates, highlighting its role in organic synthesis (Kampouris, 1971).
Environmental Impact and Treatment
- Effects on Methanogenic Systems : A study by Podeh, Bhattacharya, and Qu (1995) explored the impact of nitrophenols, including 4-nitropyrogallol, on acetate-utilizing methanogenic systems. This research contributes to understanding the environmental implications of nitrophenols in anaerobic systems (Podeh, Bhattacharya & Qu, 1995).
Material Science
- Catalysis and Nanomaterials : Research by Gupta et al. (2014) on Fe@Au core-shell nanoparticles anchored on graphene oxide demonstrated the use of 4-nitropyrogallol in the catalytic reduction of nitrophenol compounds. This showcases its application in the development of advanced nanocatalysts and material science (Gupta et al., 2014).
Water Treatment and Pollution Control
- Removal of Toxic Compounds : Mahmoud et al. (2016) investigated the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the binding and removal of nitro compounds including 4-nitropyrogallol from water. This study contributes to environmental pollution control and water treatment technologies (Mahmoud et al., 2016).
Biochemical Analysis
- Analytical Techniques : Almási, Fischer, and Perjési (2006) developed an HPLC method for quantifying 4-nitropyrogallol and its conjugates, emphasizing its use in analytical biochemistry and drug metabolism studies (Almási, Fischer & Perjési, 2006).
Biochemical Processes
- Inhibition Studies : A study by Reinke and Moyer (1985) used 4-nitropyrogallol to investigate the inhibition of brain cyclooxygenase activity and its antipyretic action, contributing to understanding biochemical pathways and drug mechanisms (Reinke & Moyer, 1985).
Environmental Biodegradation
- Biodegradation in Reactors : Tomei and Annesini (2005) researched the biodegradation of 4-nitropyrogallol in a sequencing batch reactor, providing insights into the environmental remediation and wastewater treatment processes (Tomei & Annesini, 2005).
Propiedades
IUPAC Name |
4-nitrobenzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYOMUFYEZASGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropyrogallol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282983.png)
![Ethanone, 1-(5-methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)-](/img/structure/B3282989.png)
![1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-](/img/structure/B3282993.png)





